Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
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Overview
Description
Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a carbamate ester linkage, which is significant in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with butyl carbamate. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced carbamate derivatives.
Substitution: Substituted carbamates or phenothiazine derivatives.
Scientific Research Applications
Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects. Additionally, the carbamate ester linkage can undergo hydrolysis, releasing active metabolites that exert biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
- Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
Uniqueness
Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific butyl substitution, which can influence its solubility, reactivity, and biological activity. The presence of the phenothiazine moiety also imparts distinct pharmacological properties compared to other carbamate esters.
Properties
CAS No. |
65241-01-2 |
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Molecular Formula |
C27H36N4O5S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[2-(butylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C27H36N4O5S/c1-3-5-15-28-25(32)35-19-17-30(18-20-36-26(33)29-16-6-4-2)27(34)31-21-11-7-9-13-23(21)37-24-14-10-8-12-22(24)31/h7-14H,3-6,15-20H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
VCDBWVRRINRUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(CCOC(=O)NCCCC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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